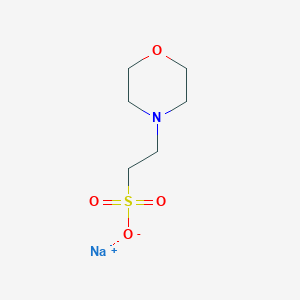MES sodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
MES sodium salt, chemically known as 2-(N-Morpholino)ethanesulfonic acid sodium salt, is a zwitterionic buffer commonly used in biological and biochemical research. It is characterized by its ability to maintain a stable pH within a specific range, typically between 5.5 and 6.7, making it particularly useful for experiments involving proteins and nucleic acids. The compound appears as a white powder and has a molecular weight of 217.2 g/mol .
MES primarily functions as a buffer in biological research. It maintains a stable pH environment within a specific range, crucial for optimal activity of enzymes, proteins, and other biomolecules. By mitigating drastic pH fluctuations, MES ensures the proper functioning of biological processes in vitro experiments and cell culture applications [].
In biological contexts, MES sodium salt plays a vital role as a buffering agent. It is particularly effective in applications involving enzymes and nucleic acids, where maintaining a stable pH is critical for optimal activity and stability. Studies have shown that MES sodium salt does not exhibit significant toxicity to cells and can be used safely in various biological assays . Its compatibility with DNA and RNA hydrolysis enzymes further underscores its utility in molecular biology research .
The synthesis of MES sodium salt involves the reaction of morpholine with ethanesulfonic acid, followed by neutralization with sodium hydroxide or sodium carbonate. The general reaction can be summarized as follows:
- Formation of MES:
- Neutralization:
This method yields a high-purity product suitable for laboratory applications .
MES sodium salt is widely utilized in various fields:
- Biochemistry: As a buffer in enzyme assays and protein purification.
- Molecular Biology: In PCR (Polymerase Chain Reaction) and other nucleic acid manipulations.
- Cell Culture: To maintain appropriate pH levels in culture media.
- Pharmaceutical Research: In drug formulation and stability studies .
Several compounds share similar buffering properties with MES sodium salt. Below is a comparison highlighting their unique characteristics:
| Compound Name | Chemical Structure | pKa Range | Unique Features |
|---|---|---|---|
| HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid) | CHNOS | 7.5-8.0 | Excellent solubility; commonly used in cell culture |
| Tris (tris(hydroxymethyl)aminomethane) | CHNO | 7.0-9.0 | High buffering capacity at physiological pH; widely used in molecular biology |
| PBS (Phosphate Buffered Saline) | Variable (contains phosphates) | 7.2-7.4 | Commonly used in immunology; contains salts that maintain osmotic balance |
| ACES (N-(2-Acetamido)-2-aminoethanesulfonic acid) | CHNOS | 6.9-7.5 | Suitable for biological applications; less volatile than other buffers |
While all these compounds serve as buffers, MES sodium salt stands out due to its effective buffering capacity at lower pH levels, making it particularly suitable for experiments involving delicate biological systems .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 48 of 49 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
General Manufacturing Information
Dates
2. Long D, Yang D. Buffer interference with protein dynamics: a case study on human liver fatty acid binding protein. Biophys J. 2009 Feb 18;96(4):1482-8. doi: 10.1016/j.bpj.2008.10.049. PMID: 19217864; PMCID: PMC2717250.
3. Nakajo K, Takahashi N, Beighton D. Resistance to acidic environments of caries-associated bacteria: Bifidobacterium dentium and Bifidobacterium longum. Caries Res. 2010;44(5):431-7. doi: 10.1159/000318582. Epub 2010 Sep 2. PMID: 20814202.
4. Fuguet E, Reta M, Gibert C, Rosés M, Bosch E, Ràfols C. Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis. 2008 Jul;29(13):2841-51. doi: 10.1002/elps.200700869. PMID: 18546174.








